3-Chloro-5-methoxypyridin-4-amine
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Overview
Description
3-Chloro-5-methoxypyridin-4-amine: is a heterocyclic organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methoxy group at the fifth position, and an amino group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxypyridin-4-amine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 3-chloro-5-methoxypyridine undergoes amination. The reaction conditions often include the use of a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methoxypyridin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: 3-Chloro-5-methoxypyridin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules through reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of drugs targeting specific enzymes or receptors. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxypyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets. The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction and efficacy.
Comparison with Similar Compounds
3-Chloro-4-methoxypyridine: Similar structure but lacks the amino group, which may result in different reactivity and applications.
5-Chloro-3-methoxypyridin-4-amine: Positional isomer with chlorine at the fifth position, potentially exhibiting different chemical properties.
3-Chloro-5-methylpyridin-4-amine: Similar structure with a methyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: 3-Chloro-5-methoxypyridin-4-amine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the methoxy group can enhance its solubility in organic solvents, while the amino group offers sites for further functionalization. This makes it a valuable intermediate in the synthesis of diverse chemical entities.
Properties
IUPAC Name |
3-chloro-5-methoxypyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJMXEMVMRWVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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